molecular formula C14H18ClN3O2 B2903809 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone CAS No. 2034330-60-2

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone

Cat. No.: B2903809
CAS No.: 2034330-60-2
M. Wt: 295.77
InChI Key: FTDZOWBTRVCTJD-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone is a synthetic compound with potential applications in various fields of research and industry. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopropyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. The general synthetic route includes:

    Formation of Chloropyrimidine Intermediate: The chloropyrimidine moiety is synthesized through the chlorination of pyrimidine derivatives.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial production methods may involve optimizing these steps to increase yield and purity, utilizing large-scale reactors and continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone has shown potential in several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, while the piperidine ring enhances the compound’s affinity and specificity. The cyclopropyl group contributes to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone can be compared with other similar compounds, such as:

    1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone: This compound has an ethoxy group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.

    1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: The presence of a thiophene ring introduces additional aromaticity and potential for π-π interactions.

    1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one: The methylbutenone group provides different steric and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-2-1-5-18(9-12)13(19)6-10-3-4-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZOWBTRVCTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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